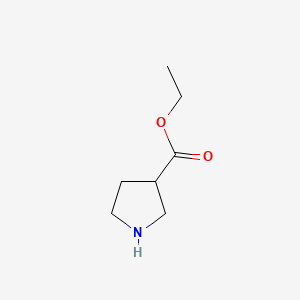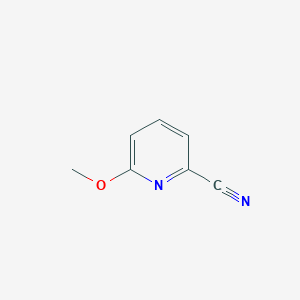
6-Methoxypyridine-2-carbonitrile
概要
説明
6-Methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is also known by the synonym 2-Cyano-6-methoxypyridine . The compound is typically stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 6-Methoxypyridine-2-carbonitrile consists of a pyridine ring with a methoxy group (-OCH3) attached to the 6th carbon and a nitrile group (-CN) attached to the 2nd carbon . The InChI code for this compound is 1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 .科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used in the synthesis of α-pyridones. α-Pyridones are a class of nitrogen-containing heterocyclic compounds with diverse biological activities.
- Results : The synthesis results in α-pyridones, which have diverse biological activities.
-
Scientific Field: Medicinal Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . These compounds have shown promising antiproliferative effects against cancer cell lines .
- Method of Application : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : The synthesized compounds exhibited promising antiproliferative effects (IC 50 1–5 µM) against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
-
Scientific Field: Organic Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used as a building block in the synthesis of various organic compounds .
- Method of Application : The specific method of synthesis was not detailed in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The synthesis results in a variety of organic compounds .
-
Scientific Field: Medicinal Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used in the synthesis of a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents . These compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines .
- Method of Application : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : The synthesized compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
-
Scientific Field: Organic Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used as a building block in the synthesis of various organic compounds .
- Method of Application : The specific method of synthesis was not detailed in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The synthesis results in a variety of organic compounds .
-
Scientific Field: Medicinal Chemistry
- Application : 6-Methoxypyridine-2-carbonitrile is used in the synthesis of a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents . These compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines .
- Method of Application : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : The synthesized compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
Safety And Hazards
The safety data sheet for 6-Methoxypyridine-2-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
特性
IUPAC Name |
6-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUUWWSGRKYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515471 | |
| Record name | 6-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2-carbonitrile | |
CAS RN |
83621-01-6 | |
| Record name | 6-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

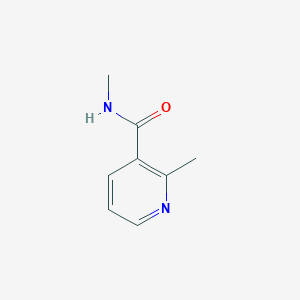
![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)
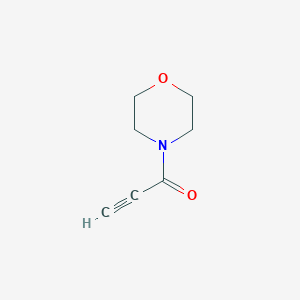
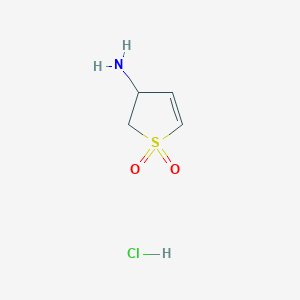
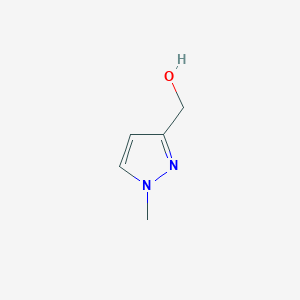

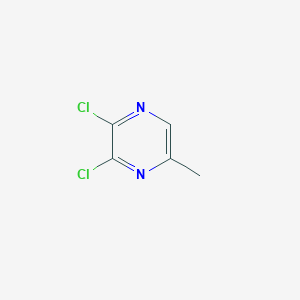


![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)
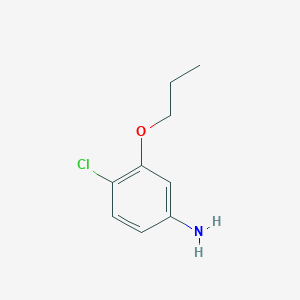
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
